1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-1-bromo-6,6-dimethylhept-2-en-4-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13Br/c1-9(2,3)7-5-4-6-8-10/h4,6H,8H2,1-3H3/b6-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLYZFSILFGXCC-XQRVVYSFSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C#CC=CCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C#C/C=C\CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301274784 | |
| Record name | (2Z)-1-Bromo-6,6-dimethyl-2-hepten-4-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78629-19-3 | |
| Record name | (2Z)-1-Bromo-6,6-dimethyl-2-hepten-4-yne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78629-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2Z)-1-Bromo-6,6-dimethyl-2-hepten-4-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301274784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Pathways and Methodological Advancements for 1 Bromo 6,6 Dimethyl 2 Ene 4 Yne Heptane
Precursor Chemistry and Bromination Strategies for 1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane
The construction of this compound relies on the availability of suitable precursor molecules and effective bromination techniques. The two primary approaches involve the direct bromination of an enyne hydrocarbon or the conversion of a functionalized precursor like an allylic alcohol.
A direct and common route to this compound involves the selective bromination of its non-brominated parent compound, 6,6-dimethyl-2-ene-4-yne-heptane. This reaction targets the allylic position, which is the carbon adjacent to the carbon-carbon double bond. The increased reactivity of this position is due to the resonance stabilization of the resulting radical or cationic intermediate.
The synthesis is typically performed under controlled conditions to ensure that the bromine selectively substitutes a hydrogen atom at the desired allylic position rather than adding across the double or triple bonds. Common brominating agents for this transformation include elemental bromine (Br₂) or, more frequently, N-Bromosuccinimide (NBS). The choice of reagent is critical for achieving high selectivity and minimizing the formation of undesired byproducts, such as dibrominated compounds. wikipedia.org
| Parameter | Details |
| Precursor | 6,6-Dimethyl-hept-1-en-4-yn-3-ol |
| Reagents | 48% Hydrobromic acid (HBr), Phosphorus tribromide (PBr₃) |
| Initial Temperature | 10 °C (during dropwise addition) |
| Reaction Temperature | Room temperature |
| Reaction Time | 1.5 hours |
| Workup | Poured onto ice-water, extracted with hexane (B92381) |
| Product | 3:1 mixture of trans- and cis-1-bromo-6,6-dimethyl-hept-2-en-4-yne |
Optimization of Reagents and Reaction Conditions for this compound Synthesis
The successful synthesis of this compound hinges on the careful selection of reagents and the fine-tuning of reaction parameters to maximize yield and purity.
N-Bromosuccinimide (NBS) is a preferred reagent for allylic bromination due to its ability to provide a low, constant concentration of elemental bromine (Br₂) throughout the reaction. masterorganicchemistry.com This characteristic is crucial for promoting the desired radical substitution at the allylic position while suppressing the competing electrophilic addition of bromine across the double bond. masterorganicchemistry.com The reaction, known as the Wohl-Ziegler reaction, is typically initiated by a radical initiator like azobisisobutyronitrile (AIBN) or by light. wikipedia.orgmissouri.edu Using NBS, a solid that is easier and safer to handle than liquid bromine, enhances the selectivity of the bromination for complex molecules containing multiple reactive sites. masterorganicchemistry.com For optimal results, freshly recrystallized NBS is often used to avoid side reactions from impurities. wikipedia.org
The addition of hydrogen bromide (HBr) to alkenes can follow two different pathways depending on the reaction conditions. In the absence of peroxides, HBr adds via an electrophilic addition mechanism following Markovnikov's rule, where the bromine atom attaches to the more substituted carbon of the double bond. libretexts.orgchemguide.co.uk
The choice of solvent and the control of temperature are critical parameters that significantly influence the outcome of the synthesis of this compound.
Solvent Systems: For allylic bromination using NBS, non-polar, inert solvents such as carbon tetrachloride (CCl₄) or dichloromethane (B109758) are commonly employed. missouri.edu It is crucial to maintain anhydrous (water-free) conditions, as the presence of water can lead to the hydrolysis of the desired bromide product and the formation of bromohydrins as side products. wikipedia.orgmissouri.edu In the conversion from 6,6-dimethyl-hept-1-en-4-yn-3-ol, hexane is used as the extraction solvent during workup, taking advantage of the non-polar nature of the product. prepchem.com
Temperature Regimes: Temperature control is essential for selectivity. The halogenation of 6,6-dimethyl-hept-1-en-4-yn-3-ol is initiated at a cooled temperature of 10°C during the addition of the precursor, likely to manage the exothermic nature of the reaction. prepchem.com The mixture is then stirred at room temperature to allow the reaction to proceed to completion. prepchem.com Lower temperatures generally favor the desired kinetic product and can help prevent side reactions or decomposition of the starting material and product.
Interactive Table: Influence of Reaction Conditions
| Parameter | Influence on Reaction | Typical Conditions | Sources |
| Solvent | Affects solubility, reaction pathway, and can prevent side reactions. Anhydrous conditions are often necessary. | Dichloromethane, Carbon Tetrachloride (for NBS), Hexane (for extraction) | prepchem.commissouri.edu |
| Temperature | Controls reaction rate and selectivity. Lower temperatures can prevent unwanted side reactions. | 10°C for initial addition, then room temperature. | prepchem.com |
Stereochemical Considerations in the Synthesis of this compound
The presence of a carbon-carbon double bond in 1-bromo-6,6-dimethyl-2-heptene-4-yne gives rise to the possibility of E (entgegen) and Z (zusammen) geometric isomers. The spatial arrangement of the substituents around this double bond significantly influences the compound's reactivity and its utility in subsequent synthetic steps.
Formation and Characterization of E/Z Isomers of this compound
Several documented synthetic methods for 1-bromo-6,6-dimethyl-2-heptene-4-yne yield a mixture of E and Z isomers. For instance, one established route involves the reaction of 6,6-dimethyl-hept-1-en-4-yn-3-ol with a mixture of hydrobromic acid (HBr) and phosphorus tribromide (PBr₃). This reaction, when carried out at room temperature after an initial cooling phase, has been shown to produce an oily reaction product consisting of a 3:1 mixture of the trans-(E) and cis-(Z) isomers of 1-bromo-6,6-dimethyl-2-heptene-4-yne. koreascience.kr
Another synthetic approach involves the reaction of the lithium salt of tert-butylacetylene with acrolein. This is followed by an allylic bromination/rearrangement reaction, which also results in a mixture of (E)- and (Z)-1-bromo-6,6-dimethyl-hepten-4-yne. sphinxsai.com Commercially available batches of this compound are often found as mixtures of the (E) and (Z) isomers, with typical ratios of the (E)-isomer ranging from 1:2 to 1:3. nih.gov
The characterization and differentiation of the E and Z isomers are primarily accomplished using Nuclear Magnetic Resonance (NMR) spectroscopy. The key distinguishing feature in the ¹H NMR spectrum is the coupling constant (J-value) between the vinylic protons on the double bond.
For the (E)-isomer (trans) , the coupling constant between the olefinic protons is typically larger, generally in the range of 11-18 Hz. libretexts.orgiastate.edu
For the (Z)-isomer (cis) , the coupling constant is smaller, usually falling within the 6-15 Hz range. libretexts.orgiastate.edu
By analyzing the multiplicity and the magnitude of the J-coupling in the ¹H NMR spectrum, the stereochemistry of the double bond can be unequivocally assigned. Other spectroscopic techniques such as infrared (IR) spectroscopy can confirm the presence of the alkyne and vinyl bromide functionalities, while mass spectrometry (MS) can verify the molecular weight and fragmentation pattern. wisc.edu
Table 1: Spectroscopic Data for Distinguishing E/Z Isomers of 1-Bromo-6,6-dimethyl-2-heptene-4-yne
| Spectroscopic Technique | Key Feature | (E)-Isomer (trans) | (Z)-Isomer (cis) |
| ¹H NMR | Coupling Constant (³J_HH) | ~11-18 Hz | ~6-15 Hz |
| Chemical Shift (δ) of Alkene Protons | ~5.2–5.8 ppm | ~5.2–5.8 ppm | |
| IR Spectroscopy | C≡C stretch | ~2100 cm⁻¹ | ~2100 cm⁻¹ |
| C-Br stretch | ~550 cm⁻¹ | ~550 cm⁻¹ | |
| Mass Spectrometry | Molecular Ion Peak (m/z) | 201 (C₉H₁₃Br⁺) | 201 (C₉H₁₃Br⁺) |
Note: The chemical shift values for the alkene protons are approximate and can be influenced by the solvent and other factors. The coupling constant is the most reliable parameter for isomer differentiation.
Stereoselective Synthesis Approaches towards Specific Isomers
Given that specific applications, such as the synthesis of the antifungal drug Terbinafine, require the pure (E)-isomer, stereoselective synthetic methods are of significant interest.
One reported stereoselective synthesis of the (E)-isomer is achieved through the coupling of N-methyl-1-naphthalene methanamine with (E)-1-bromo-6,6-dimethyl-2-hepten-4-yne . nih.gov This suggests that a preceding step to obtain the pure (E)-bromoalkene is crucial. The synthesis of this specific precursor can be achieved from 6,6-dimethyl-2E-heptene-4-yn-1-ol. nih.gov
These general strategies provide a foundation for the development of a targeted stereoselective synthesis of the (Z)-isomer of 1-bromo-6,6-dimethyl-2-heptene-4-yne, should it be required for specific research or synthetic applications.
Reaction Mechanisms and Transformational Chemistry of 1 Bromo 6,6 Dimethyl 2 Ene 4 Yne Heptane
Nucleophilic Substitution Reactions Involving the Bromine Atom in 1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane
The bromine atom in this compound is attached to an sp²-hybridized carbon, classifying it as a vinylic bromide. This structural feature significantly influences its susceptibility to nucleophilic substitution.
Elucidation of Carbon-Bromine Bond Cleavage Mechanisms
Nucleophilic substitution reactions at sp²-hybridized carbons, such as in vinylic halides, are generally disfavored under standard SN1 and SN2 conditions.
SN1 Mechanism: The SN1 pathway requires the formation of a carbocation intermediate upon cleavage of the carbon-bromine bond. In the case of this compound, this would lead to a highly unstable vinylic cation. The positive charge on an sp-hybridized carbon is energetically unfavorable, making the SN1 mechanism exceptionally slow and unlikely to occur under normal conditions. quora.com
SN2 Mechanism: The SN2 mechanism involves a backside attack by a nucleophile, leading to an inversion of stereochemistry at the reaction center. For a vinylic bromide, this trajectory is sterically hindered by the molecule's geometry. libretexts.org The incoming nucleophile would need to approach through the plane of the double bond, encountering significant electronic repulsion from the pi-electron cloud. quora.com Consequently, the traditional SN2 pathway is also considered to be energetically unfavorable for this substrate.
Despite the inertness towards classical SN1 and SN2 reactions, nucleophilic substitution at vinylic centers can be achieved under specific conditions, often involving alternative mechanisms such as addition-elimination or transition-metal catalysis. organic-chemistry.org
Reactivity with Diverse Nucleophiles, including Oxygen-, Nitrogen-, and Carbon-Based Species
Given the general unreactivity of vinylic bromides in traditional nucleophilic substitution reactions, the reaction of this compound with various nucleophiles is expected to be challenging. However, under forcing conditions or with the aid of a catalyst, some reactions may proceed. The anticipated reactivity is summarized in the table below.
| Nucleophile Type | Example Nucleophile | Expected Reactivity | Plausible Mechanism |
| Oxygen-Based | Hydroxide (OH⁻), Alkoxides (RO⁻) | Very low to no reaction under standard conditions. May occur at high temperatures and pressures. | Addition-Elimination or Elimination-Addition (via a hypothetical ynene intermediate). |
| Nitrogen-Based | Ammonia (NH₃), Amines (RNH₂) | Very low reactivity. Palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination) are a more viable approach for C-N bond formation. organic-chemistry.org | Palladium-catalyzed cross-coupling. |
| Carbon-Based | Cyanide (CN⁻), Grignard Reagents (RMgX) | Generally unreactive. Cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) are the preferred methods for forming new carbon-carbon bonds at this position. | Transition-metal catalyzed cross-coupling. |
Addition Reactions Across Unsaturated Bonds within this compound
The conjugated ene-yne system in this compound is the primary site for addition reactions. The presence of both a double and a triple bond introduces questions of chemoselectivity (which bond reacts) and regioselectivity (the orientation of the addition).
Electrophilic Additions to Alkene Moieties
Electrophilic addition to the alkene portion of the molecule would involve the initial attack of an electrophile on the pi-bond of the double bond. This would lead to the formation of a carbocation intermediate. The stability of this carbocation would dictate the regioselectivity of the reaction.
Additions to Alkyne Functionalities
Alkynes are also susceptible to electrophilic addition, although they are generally less reactive than alkenes towards many electrophiles. chemistrysteps.comucsb.edu The reaction proceeds through a vinylic carbocation intermediate, which is less stable than a similarly substituted alkyl carbocation. chemistrysteps.com Addition of a second equivalent of the electrophilic reagent can lead to a tetra-substituted alkane. chemistrysteps.com
Investigation of Chemo- and Regioselectivity in Addition Processes
In a conjugated ene-yne system, the outcome of an addition reaction is governed by both kinetic and thermodynamic factors.
Chemoselectivity: In electrophilic additions, the alkene is typically more reactive than the alkyne. ucsb.edu Therefore, in reactions with one equivalent of an electrophile, addition is more likely to occur at the double bond. However, the specific reaction conditions and the nature of the electrophile can influence this selectivity. For instance, in the dihalogenation of some enynes, competitive addition across both the alkene and alkyne has been observed. nih.gov
Regioselectivity: The regioselectivity of electrophilic addition is determined by the stability of the carbocation intermediate formed in the first step of the reaction. According to Markovnikov's rule, the electrophile (usually a proton) will add to the carbon atom that results in the formation of the more stable carbocation. dalalinstitute.com In the case of this compound, protonation of the double bond could lead to two possible carbocations. The relative stability of these intermediates would determine the final product. Similarly, for the alkyne, protonation would lead to a vinylic carbocation, with the positive charge preferentially located on the carbon that is better able to stabilize it. In some cases, such as the addition of HBr in the presence of peroxides, an anti-Markovnikov addition can occur via a free-radical mechanism. chemistrysteps.comdalalinstitute.com
The expected outcomes for the addition of common electrophilic reagents are detailed in the table below.
| Reagent | Expected Major Product (1 equivalent) | Rationale for Chemo- and Regioselectivity |
| HBr (in inert solvent) | Addition to the alkene. Bromine attaches to the carbon bearing the bromine, and hydrogen to the adjacent carbon. | The alkene is generally more reactive. The regioselectivity follows Markovnikov's rule, favoring the formation of the more stable carbocation intermediate. |
| HBr (with peroxides) | Addition to the alkene. Bromine attaches to the carbon adjacent to the bromine-bearing carbon. | The reaction proceeds via a free-radical mechanism, leading to anti-Markovnikov addition. chemistrysteps.com |
| Br₂ | Addition to the alkene, forming a dibromoalkene. | The alkene is typically more reactive towards halogenation. The reaction likely proceeds through a bridged bromonium ion intermediate. masterorganicchemistry.com |
Oxidative and Reductive Transformations of this compound
The presence of both an alkene and an alkyne functionality in this compound allows for a range of oxidative and reductive transformations. The selectivity of these reactions would depend on the reagents and conditions employed.
The oxidation of enyne systems can be directed to either the double or the triple bond. The electron density of these functionalities, influenced by the bromine substituent and the bulky tert-butyl group, would play a crucial role in determining the regioselectivity of oxidative reactions.
Epoxidation: The double bond of the enyne system is generally more electron-rich than the triple bond and thus more susceptible to epoxidation. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) could selectively form the corresponding epoxide.
Oxidative Cleavage: Stronger oxidizing agents like ozone (O₃) or potassium permanganate (KMnO₄) would likely lead to the cleavage of both the double and triple bonds, resulting in the formation of carboxylic acids and ketones.
Oxidation of the Alkyne: While less common, the oxidation of the alkyne is also possible. For instance, visible-light-promoted oxidative amidation of bromoalkynes with anilines can yield α-ketoamides acs.org. This suggests a potential pathway for the conversion of this compound to more complex, oxygenated derivatives.
Product Characterization: The characterization of the resulting oxidation products would rely on standard spectroscopic techniques.
¹H and ¹³C NMR Spectroscopy: To determine the connectivity and chemical environment of protons and carbons, respectively.
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as epoxides, carbonyls (ketones, aldehydes, carboxylic acids), and hydroxyl groups.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the products.
Table 1: Potential Controlled Oxidation Strategies
| Oxidizing Agent | Target Functionality | Potential Product(s) |
|---|---|---|
| m-CPBA | Alkene | Epoxide |
| O₃, followed by reductive or oxidative workup | Alkene and Alkyne | Aldehydes, Ketones, Carboxylic Acids |
| KMnO₄ (cold, dilute) | Alkene | Diol |
The selective reduction of the enyne system in this compound can lead to the formation of various unsaturated and saturated analogs. The choice of catalyst and reaction conditions is critical for achieving the desired selectivity.
Reduction of the Alkyne:
Cis-Alkene Formation: Catalytic hydrogenation using a "poisoned" catalyst, such as Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate and quinoline), would selectively reduce the alkyne to a cis-alkene. openstax.orgyoutube.com
Trans-Alkene Formation: The use of sodium or lithium metal in liquid ammonia (a dissolving metal reduction) would result in the formation of a trans-alkene. openstax.org
Complete Reduction:
Alkane Formation: Catalytic hydrogenation with a more active catalyst, such as palladium on carbon (Pd/C) and an excess of hydrogen gas, would lead to the complete reduction of both the alkyne and the alkene, yielding the corresponding saturated bromo-alkane. openstax.orgyoutube.comresearchgate.net
Table 2: Selective Reduction Methodologies
| Reagent/Catalyst | Target Functionality | Product | Stereochemistry |
|---|---|---|---|
| H₂, Lindlar's Catalyst | Alkyne | Alkene | Cis |
| Na or Li in NH₃(l) | Alkyne | Alkene | Trans |
Advanced Organic Reactions Catalyzed by or Featuring this compound
The presence of a bromine substituent and a conjugated enyne system makes this compound a versatile substrate for various advanced organic reactions.
The vinyl bromide moiety is a key functional group for participating in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
A significant application of this compound is in the synthesis of the antifungal drug Terbinafine. In this synthesis, the bromine atom is displaced by N-methyl-1-naphthalenemethanamine in a reaction that can be considered a form of cross-coupling or nucleophilic substitution. justia.comjchr.org
Potential Cross-Coupling Reactions:
Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst and a base.
Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst and a copper(I) co-catalyst.
Stille Coupling: Reaction with an organotin compound catalyzed by palladium.
Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst and a base.
Buchwald-Hartwig Amination: Coupling with an amine catalyzed by palladium to form a new carbon-nitrogen bond.
Table 3: Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki | Organoboron Reagent | Pd catalyst, Base | Aryl- or Vinyl-substituted enyne |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst | Extended conjugated enyne |
| Stille | Organostannane | Pd catalyst | Aryl- or Vinyl-substituted enyne |
| Heck | Alkene | Pd catalyst, Base | Dienyne |
The enyne moiety of this compound is a prime substrate for intramolecular cyclization reactions, often catalyzed by transition metals like gold or palladium. These reactions can lead to the formation of various carbocyclic and heterocyclic structures.
Gold(I) catalysts are particularly effective in activating the alkyne towards nucleophilic attack by the alkene, leading to cycloisomerization products. nih.govacs.orgbeilstein-journals.orgmonash.edu The specific outcome of such a reaction would depend on the substitution pattern and the reaction conditions.
While specific molecular rearrangement processes for this compound are not extensively documented, enyne systems are known to undergo various rearrangements, often in the presence of metal catalysts or under thermal conditions. For instance, gold-catalyzed reactions of enynes can proceed through cyclopropyl carbene intermediates that can undergo further rearrangements. beilstein-journals.org
Spectroscopic and Analytical Characterization Techniques in Research on 1 Bromo 6,6 Dimethyl 2 Ene 4 Yne Heptane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isomer Ratio Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure and the determination of the ratio of its (E) and (Z) isomers.
In a typical synthesis, the product is often a mixture of these isomers. For instance, one synthetic route yields a 3:1 mixture of the trans- and cis-isomers, a ratio that can be clearly quantified using NMR spectroscopy. nih.gov
¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the different protons within the molecule. The olefinic protons of the ene moiety typically resonate in the range of δ 5.2–5.8 ppm. The protons of the methylene (B1212753) group adjacent to the bromine atom also give a distinct signal. The tert-butyl group, with its nine equivalent protons, appears as a sharp singlet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR data by providing insights into the carbon framework. The carbons of the alkyne group are typically observed in the δ 2.1–2.5 ppm region, while the quaternary methyl carbons of the tert-butyl group appear around δ 25–30 ppm. libretexts.org
A detailed analysis of the chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra allows for the definitive assignment of the (E) and (Z) configurations.
Interactive Data Table: Predicted NMR Data
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C1-H₂ | ~3.9 - 4.1 | ~30 - 35 |
| C2-H | ~6.0 - 6.4 (trans), ~5.8 - 6.2 (cis) | ~110 - 115 |
| C3-H | ~5.7 - 6.1 (trans), ~5.5 - 5.9 (cis) | ~135 - 140 |
| C4 | - | ~80 - 85 |
| C5 | - | ~90 - 95 |
| C6 | - | ~28 - 32 |
| C7-(CH₃)₃ | ~1.2 - 1.3 | ~30 - 32 |
Note: The above data are predicted ranges and can vary based on the solvent and specific isomer.
Mass Spectrometry for Molecular Characterization and Impurity Profiling
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of this compound and for identifying potential impurities. The molecular formula of the compound is C₉H₁₃Br, corresponding to a molecular weight of approximately 201.11 g/mol . nih.gov
In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 201, corresponding to the C₉H₁₃⁷⁹Br isotopologue, and another peak at m/z 203 for the C₉H₁₃⁸¹Br isotopologue, reflecting the natural isotopic abundance of bromine. libretexts.org The fragmentation pattern provides further structural information. Common fragmentation pathways would likely involve the loss of a bromine atom, a tert-butyl group, or other small neutral molecules.
Gas chromatography coupled with mass spectrometry (GC-MS) is particularly useful for impurity profiling. This technique separates the components of a mixture before they are introduced into the mass spectrometer, allowing for the identification of by-products from the synthesis or degradation products.
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A significant absorption is expected for the carbon-carbon triple bond (C≡C) stretch, which typically appears in the region of 2100-2260 cm⁻¹. libretexts.org More specifically for internal alkynes, this peak is often found around 2100 cm⁻¹. youtube.com The carbon-carbon double bond (C=C) stretch of the ene moiety will also be present. Additionally, a characteristic absorption for the C-Br stretch is expected around 550 cm⁻¹. libretexts.org
Raman Spectroscopy: Raman spectroscopy is particularly effective for observing the symmetrical and non-polar bonds that are often weak in IR spectra. For this compound, the C≡C stretching vibration of the internal alkyne is expected to produce a distinct signal around 2200 cm⁻¹. researchgate.net The presence of a bromine atom substituted on the alkyne can shift this peak to near 2200 cm⁻¹. lookchem.com The conjugation of the double and triple bonds can lead to an enhancement of the Raman signal intensity. researchgate.net
Interactive Data Table: Vibrational Spectroscopy Data
| Functional Group | IR Absorption (cm⁻¹) | Raman Shift (cm⁻¹) |
| C-H (alkenyl) | ~3010 - 3095 | Not typically prominent |
| C-H (alkyl) | ~2850 - 2970 | Not typically prominent |
| C≡C (internal alkyne) | ~2100 - 2260 (weak to medium) | ~2200 (strong) |
| C=C (alkene) | ~1600 - 1680 (variable) | Variable |
| C-Br | ~550 | Not typically prominent |
Chromatographic Methods for Purity Assessment and Isomeric Separation
Chromatographic techniques are essential for assessing the purity of this compound and for separating its (E) and (Z) geometric isomers.
Gas Chromatography (GC): GC is a primary method for determining the purity of the compound. A capillary column with a suitable stationary phase can effectively separate the target compound from any volatile impurities. The peak area in the chromatogram is proportional to the concentration of each component, allowing for quantitative purity analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both the analysis and preparative separation of the (E) and (Z) isomers. The separation of geometric isomers can be challenging, but specialized columns and mobile phases can achieve this. For instance, silica (B1680970) gel columns impregnated with silver nitrate (B79036) have been shown to be effective in separating E/Z isomers of olefins due to the differential interaction of the isomers with the silver ions. researchgate.net Reverse-phase HPLC with a C18 column and a suitable mobile phase, such as a mixture of methanol (B129727) and water, can also be employed for the separation and quantification of the isomers. nih.gov For preparative separations, larger columns are used to isolate the individual isomers in sufficient quantities for further research.
Computational and Theoretical Studies on 1 Bromo 6,6 Dimethyl 2 Ene 4 Yne Heptane
Quantum Chemical Calculations of Electronic Structure and Reactivity of 1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane
There are no published studies that have performed quantum chemical calculations to determine the electronic structure and reactivity of this compound. Such studies, often employing methods like Density Functional Theory (DFT), would be invaluable for understanding the molecule's frontier molecular orbitals (HOMO and LUMO), electrostatic potential, and charge distribution. This information is fundamental to predicting its reactivity in various chemical reactions.
Hypothetical Data Table for Future Quantum Chemical Calculations:
| Calculated Property | Predicted Value | Method/Basis Set |
| HOMO Energy | (To be determined) | e.g., B3LYP/6-311+G(d,p) |
| LUMO Energy | (To be determined) | e.g., B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | (To be determined) | e.g., B3LYP/6-311+G(d,p) |
| Dipole Moment | (To be determined) | e.g., B3LYP/6-311+G(d,p) |
| Mulliken Atomic Charges | (To be determined) | e.g., B3LYP/6-311+G(d,p) |
Molecular Dynamics Simulations of Conformational Landscapes and Intermolecular Interactions
Similarly, the scientific literature lacks any studies utilizing molecular dynamics (MD) simulations to explore the conformational landscapes and intermolecular interactions of this compound. MD simulations would provide a dynamic picture of the molecule's behavior, revealing its preferred three-dimensional structures, the flexibility of its carbon chain, and how it interacts with solvent molecules or other chemical species. Understanding these aspects is crucial for predicting its physical properties and behavior in solution.
Theoretical Predictions of Reaction Pathways and Transition States for Transformations of this compound
No theoretical predictions of reaction pathways or transition states for chemical transformations involving this compound have been reported. Computational methods could be employed to model various reactions, such as nucleophilic substitution at the bromine-bearing carbon or additions to the double or triple bonds. These calculations would help in identifying the most favorable reaction mechanisms and the energy barriers associated with them, guiding experimental efforts in synthetic chemistry.
Hypothetical Data Table for Future Reaction Pathway Analysis:
| Reaction Type | Reactants | Products | Activation Energy (kcal/mol) |
| Nucleophilic Substitution | This compound + Nu⁻ | (To be determined) | (To be determined) |
| Electrophilic Addition | This compound + E⁺ | (To be determined) | (To be determined) |
| Cycloaddition | This compound + Diene | (To be determined) | (To be determined) |
Elucidation of Structure-Reactivity Relationships from Computational Models
In the absence of the aforementioned computational studies, the elucidation of detailed structure-reactivity relationships for this compound remains speculative. While chemists can infer potential reactivity based on the functional groups present, quantitative and predictive models derived from computational chemistry are necessary for a deeper understanding. Future research in this area would be highly beneficial for optimizing existing synthetic routes and designing novel applications for this compound.
Applications and Advanced Research Areas Involving 1 Bromo 6,6 Dimethyl 2 Ene 4 Yne Heptane
Role as a Key Synthetic Intermediate in Complex Organic Molecule Synthesis
1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane has carved a niche for itself as a pivotal building block in multi-step organic syntheses. Its reactivity allows for the strategic introduction of its dimethyl-heptene-yne backbone into larger molecules, facilitating the efficient assembly of complex targets.
Precursor in Natural Product Synthesis Research
While the broader class of enyne-containing compounds is prevalent in numerous natural products, a thorough review of scientific literature did not yield specific examples of this compound being directly utilized as a precursor in the total synthesis of a natural product. Its structural motif is, however, suggestive of its potential applicability in synthetic strategies targeting polyketides or other natural products featuring unsaturated carbon chains. Further research may yet uncover its application in this domain.
Building Block for Pharmaceutical Intermediates and Analogs (e.g., Terbinafine Precursors)
The most prominent and well-documented application of this compound is in the pharmaceutical industry as a key intermediate in the synthesis of Terbinafine. Terbinafine is a widely used allylamine antifungal agent effective against a variety of fungal infections of the skin and nails.
The synthesis of Terbinafine involves the coupling of this compound with N-methyl-1-naphthalenemethanamine. The bromo- a functional group in this compound serves as a good leaving group, facilitating the nucleophilic substitution by the secondary amine to form the core structure of Terbinafine. The reaction is typically carried out in the presence of a base to neutralize the hydrogen bromide byproduct.
The (E)-isomer of this compound is specifically required to produce the pharmacologically active (E)-isomer of Terbinafine. The stereochemistry of the double bond in the precursor is thus crucial for the final product's efficacy.
Table 1: Key Reactants in Terbinafine Synthesis
| Compound Name | Role in Synthesis |
|---|---|
| This compound | Key Intermediate/Building Block |
| N-methyl-1-naphthalenemethanamine | Nucleophile |
Applications in the Synthesis of Agrochemicals
Despite the structural similarities of some agrochemicals to pharmaceutical compounds, a comprehensive search of the available literature did not reveal any specific instances of this compound being used in the synthesis of agrochemicals. The enyne moiety is present in some pesticides, suggesting a theoretical potential for this compound in the field, but no concrete research or patents have been identified to date.
Exploration in Biological Research Methodologies and Mechanism Studies
The unique electronic and structural properties of the enyne functional group present in this compound suggest its potential utility in the development of sophisticated tools for biological research. However, it is important to note that its application in this area is largely theoretical at present, with limited direct experimental evidence available in the scientific literature.
Use as Probes for Investigating Enzyme-Catalyzed Reactions
The conjugated enyne system in this compound could potentially be exploited in the design of molecular probes for studying enzyme mechanisms. For instance, the alkyne functionality can participate in "click" chemistry reactions, allowing for the attachment of reporter molecules such as fluorophores or biotin. A molecule like this compound could theoretically be modified to serve as a substrate or an inhibitor for a target enzyme. Upon binding or turnover, the probe could then be visualized or isolated, providing insights into the enzyme's active site and catalytic mechanism.
However, a detailed review of scientific databases and literature did not yield specific studies where this compound itself has been employed for this purpose. The development of such probes remains a prospective area of research.
Tools for Studying Biological Pathways and Cellular Mechanisms
In a similar vein to its potential use as an enzyme probe, this compound could serve as a scaffold for creating tools to investigate broader biological pathways. By incorporating this compound into larger bioactive molecules, researchers could potentially track their uptake, distribution, and metabolism within cells and organisms. The alkyne group would again be a valuable handle for bioorthogonal ligation, enabling the visualization and pull-down of interacting partners.
While the concept is scientifically sound, there is currently a lack of published research demonstrating the use of this compound in the study of cellular mechanisms or biological pathways. Its application in this context is a forward-looking prospect that awaits exploration by the scientific community.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Terbinafine |
| N-methyl-1-naphthalenemethanamine |
| Sodium Hydroxide |
Lead Compound Derivatization for Structure-Bioactivity Relationship Studies
In the realm of drug discovery, lead compounds serve as the starting point for the development of new therapeutic agents. The process of lead compound derivatization involves systematically modifying the chemical structure of the lead to enhance its efficacy, selectivity, and pharmacokinetic properties. While specific studies on this compound as a lead compound are not readily found, its molecular framework presents several opportunities for derivatization.
The presence of a bromine atom, a vinyl group, and a terminal alkyne offers multiple reactive sites for chemical modification. For instance, the bromine atom can be displaced through various nucleophilic substitution reactions to introduce a wide array of functional groups. The double and triple bonds can undergo addition reactions, allowing for the introduction of diverse substituents. These modifications can significantly alter the compound's size, shape, polarity, and hydrogen bonding capabilities, all of which are critical determinants of its biological activity.
Structure-activity relationship (SAR) studies are crucial in understanding how these chemical modifications influence the biological activity of the compound. By synthesizing a library of derivatives and evaluating their biological effects, researchers can identify the key structural features required for optimal activity. This iterative process of design, synthesis, and testing is fundamental to modern drug development.
Table 1: Potential Derivatization Strategies for this compound
| Reactive Site | Potential Reactions | Potential Functional Groups to Introduce |
| Bromo group | Nucleophilic substitution | Amines, alcohols, thiols, azides |
| Alkene | Addition reactions (e.g., hydrogenation, halogenation, epoxidation) | Alkanes, dihalides, epoxides |
| Alkyne | Click chemistry, Sonogashira coupling, hydration | Triazoles, substituted alkynes, ketones |
Emerging Applications in Material Science and Polymer Chemistry
The unique combination of a conjugated ene-yne system and a reactive bromo group in this compound makes it an interesting candidate for applications in material science and polymer chemistry. The conjugated system can impart specific optical and electronic properties to materials, while the bromo group can serve as a handle for polymerization or surface modification.
In polymer chemistry, this compound could potentially be used as a monomer in various polymerization reactions. For example, the alkyne functionality could participate in polymerization reactions to form conjugated polymers. These types of polymers are known for their conductive and photoluminescent properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Furthermore, the bromo group could be utilized in controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymers with controlled molecular weights and architectures. The ability to precisely control the polymer structure is essential for creating materials with tailored properties for specific applications.
Table 2: Potential Applications in Material Science
| Application Area | Potential Role of this compound |
| Organic Electronics | As a monomer for conductive polymers |
| Advanced Coatings | As a component for functional surface modifications |
| Nanomaterials | As a building block for self-assembled structures |
Industrial Scale Synthesis and Process Chemistry Considerations for this compound
The industrial-scale synthesis of any chemical compound requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. While specific industrial processes for this compound are not documented, general principles of process chemistry can be applied to hypothesize a potential synthetic route.
A plausible approach for the large-scale synthesis could involve a multi-step process starting from readily available and inexpensive starting materials. Key reactions might include the formation of the carbon skeleton through coupling reactions, followed by the introduction of the bromo and dimethyl functionalities.
Process optimization would be a critical aspect of industrial production. This would involve a detailed study of reaction parameters such as temperature, pressure, catalyst loading, and reaction time to maximize the yield and purity of the final product. The development of a robust purification method to remove impurities and byproducts would also be essential.
Safety is a paramount concern in any chemical manufacturing process. A thorough hazard assessment of all chemicals and reactions involved would be necessary to implement appropriate safety protocols and engineering controls to minimize risks to workers and the environment. Furthermore, the development of a green and sustainable synthesis process that minimizes waste and the use of hazardous reagents would be highly desirable.
Table 3: Key Considerations for Industrial Synthesis
| Consideration | Key Factors |
| Cost-Effectiveness | Availability and cost of starting materials, energy consumption, process efficiency. |
| Scalability | Feasibility of translating the laboratory-scale synthesis to a large-scale industrial process. |
| Safety | Hazard analysis of reactants and products, implementation of safety protocols. |
| Environmental Impact | Waste minimization, use of green solvents and reagents, energy efficiency. |
| Purity and Quality Control | Development of analytical methods for in-process and final product quality control. |
Future Directions and Research Opportunities for 1 Bromo 6,6 Dimethyl 2 Ene 4 Yne Heptane
Development of More Sustainable and Green Synthesis Routes
The pursuit of environmentally benign chemical processes is a cornerstone of modern chemistry. numberanalytics.com Future research on 1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane will likely prioritize the development of green and sustainable synthetic methodologies, moving away from hazardous reagents and inefficient steps.
Key areas of investigation would include:
Catalytic Approaches: Exploring transition-metal-catalyzed methods, which often proceed with high atom economy under mild conditions. rsc.org For instance, developing catalytic routes for the bromination of a suitable enyne precursor could offer a greener alternative to traditional methods. organic-chemistry.org Research into recyclable catalysts, such as those supported on nanoparticles, could further enhance sustainability. organic-chemistry.org
Photocatalysis: Visible-light-induced photocatalysis presents a powerful green alternative for constructing complex molecules from alkenes and alkynes. rsc.orgacs.org Future work could devise a photocatalytic pathway to synthesize or functionalize the target compound, minimizing the need for thermal energy and harsh reagents.
Flow Chemistry: Continuous flow reactors can offer improved safety, efficiency, and scalability compared to batch processes. Developing a flow synthesis for this compound would enable better control over reaction parameters and facilitate safer handling of reactive intermediates.
Alternative Solvents: Investigating the use of greener solvents, such as water, ionic liquids, or supercritical fluids, could significantly reduce the environmental impact of the synthesis. The biogeochemistry of halogenated hydrocarbons underscores the importance of minimizing their release into the environment, making sustainable synthesis a critical goal. researchgate.netresearchgate.net
| Synthetic Strategy | Potential Catalyst/Mediator | Key Sustainability Advantage | Relevant Research Area |
| Catalytic Cross-Coupling | Palladium, Copper, or Iron Complexes | High atom economy, mild reaction conditions, potential for catalyst recycling. organic-chemistry.orgnih.gov | Synthesis of Enyne Core |
| Photocatalytic Halogenation | Organic Dyes or Metal Complexes | Uses visible light as an energy source, reducing reliance on thermal heating. rsc.org | Bromination Step |
| Solvent-Free Mechanosynthesis | Ball-milling | Eliminates bulk solvent use, reducing waste and potential for environmental contamination. rsc.org | Solid-State Synthesis |
| Biocatalysis | Dehalogenase or Alkyne-modifying Enzymes | Highly selective transformations under mild aqueous conditions. | Enzymatic Functionalization |
Discovery of Novel Reactivity and Catalytic Transformations
The dual functionality of the vinyl bromide and the alkyne within the same molecule opens a vast landscape for discovering new reactions and catalytic transformations. acs.orgacs.org Research in this area would aim to selectively target one functional group or to engage both in cascade or cyclization reactions.
Future avenues of exploration include:
Selective Cross-Coupling: The vinyl bromide is a prime handle for palladium- or copper-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira, Buchwald-Hartwig). organic-chemistry.orgorganic-chemistry.org A key research challenge will be to achieve high selectivity for reactions at the vinyl bromide without affecting the alkyne.
Enyne Cyclizations: Transition metals like platinum, ruthenium, and gold are known to catalyze a variety of enyne cyclizations, including cycloisomerization and metathesis, to form diverse carbocyclic and heterocyclic structures. acs.orgnih.gov Applying these catalysts to this compound could lead to novel polycyclic systems.
Novel Reactivity Patterns: Investigating unprecedented reaction pathways is a significant opportunity. For example, the concept of cine-substitution, where a reaction occurs adjacent to the halogen-bearing carbon, has been demonstrated for vinyl bromides and could lead to unexpected products. researchgate.netrsc.org Additionally, the reaction of 1-bromoalkynes with organometallics can lead to propargylic functionalization, a reactivity pattern that could be explored for derivatives of the title compound. rsc.org
Cooperative Catalysis: Employing multiple catalysts that work in concert can enable transformations not possible with a single catalyst. nih.govnih.gov A cooperative system could, for example, activate both the alkyne and a nucleophile to facilitate complex additions across the triple bond. nih.gov
| Catalyst Type | Target Transformation | Potential Product Class | Reference |
| Palladium(0)/Ligand | Sonogashira or Suzuki Coupling | Substituted Dienynes or Trienes | organic-chemistry.orgorganic-chemistry.org |
| Ruthenium Carbene | Enyne Metathesis/Cycloisomerization | Substituted Cyclohexadienes | acs.orgnih.gov |
| Platinum(II) or Gold(I) | Hydrofunctionalization/Cyclization | Functionalized Carbocycles | acs.org |
| Copper(I)/Base | Hiyama-type Coupling | Conjugated Enynes | organic-chemistry.org |
| Palladium(II)/Amine | cine-Substitution/Michael Addition | Structurally Rearranged Adducts | researchgate.netrsc.org |
Advanced Spectroscopic and In Situ Monitoring Techniques for Reaction Analysis
To optimize synthesis and understand the mechanisms of novel transformations, the application of advanced analytical techniques is crucial. In situ monitoring provides real-time data on reaction kinetics, intermediate formation, and catalyst behavior.
Future research should integrate the following techniques:
In Situ Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can monitor the concentration of reactants, products, and intermediates in real-time without sampling. rsc.orgyoutube.com This would be invaluable for optimizing reaction conditions for the synthesis of this compound and for studying its subsequent transformations.
Process Analytical Technology (PAT): Implementing a suite of online analytical tools can lead to automated reaction control and optimization. acs.org This approach allows for rapid identification of ideal process parameters, enhancing yield and purity while ensuring safety.
Advanced NMR Techniques: Specialized nuclear magnetic resonance experiments, including diffusion-ordered spectroscopy (DOSY) and reaction monitoring tubes, can provide detailed structural information on transient species and help elucidate complex reaction networks.
Mass Spectrometry: Real-time monitoring using mass spectrometry can detect and identify short-lived intermediates, providing critical mechanistic insights into catalytic cycles.
| Technique | Information Gained | Application to Target Compound |
| In Situ FTIR/Raman | Reaction kinetics, intermediate detection, endpoint determination. rsc.orgyoutube.com | Optimizing yield and selectivity in catalytic cyclization reactions. |
| In Situ NMR | Structural elucidation of intermediates, mechanistic pathway analysis. | Identifying key intermediates in novel cine-substitution pathways. |
| Automated Reaction Platforms | Autonomous self-optimization of reaction conditions (temperature, concentration, time). acs.org | High-throughput screening of catalysts and conditions for selective cross-coupling. |
| High-Resolution Mass Spectrometry | Identification of catalyst resting states and transient organometallic species. | Elucidating the mechanism of cooperative catalytic transformations. |
Integration with High-Throughput Screening for Material and Biological Applications
The functional handles on this compound make it an ideal scaffold for creating chemical libraries for high-throughput screening (HTS). youtube.com This approach can rapidly identify derivatives with valuable properties in materials science and medicinal chemistry.
Future research directions include:
Combinatorial Library Synthesis: The vinyl bromide and alkyne moieties can be functionalized orthogonally. For example, the vinyl bromide can undergo various palladium-catalyzed couplings, while the alkyne can participate in reactions like copper-catalyzed azide-alkyne cycloaddition ("click chemistry") after conversion to a terminal alkyne derivative. nih.govacs.org This allows for the rapid generation of a large and diverse library of related compounds.
Screening for Biological Activity: Enyne derivatives are found in nature and can possess potent biological activities, such as anti-inflammatory or antitumor effects. benthamdirect.comnih.govresearchgate.net A library derived from the title compound could be screened against various biological targets to identify new therapeutic leads. nih.gov
Development of Functional Materials: Conjugated enynes are important building blocks for functional organic materials, including polymers with interesting electronic and optoelectronic properties. numberanalytics.com Derivatives of this compound could be polymerized or incorporated into larger systems to create new materials for applications in electronics or photonics. rsc.org The integration of HTS with materials discovery can accelerate the identification of compounds with desired properties. nih.gov
| Parent Compound Modification | Screening Application | Potential Outcome | Reference |
| Suzuki coupling at vinyl bromide | Medicinal Chemistry | Identification of novel kinase inhibitors or receptor antagonists. | nih.gov |
| Sonogashira coupling at vinyl bromide | Materials Science | Creation of novel conjugated polymers for organic electronics. | numberanalytics.comrsc.org |
| Derivatization and "click" chemistry at alkyne | Chemical Biology | Development of chemical probes for bio-orthogonal labeling. nih.gov | acs.org |
| Polymerization via enyne metathesis | Materials Science | Synthesis of novel cross-linked materials with unique thermal or mechanical properties. | nih.gov |
Q & A
Basic Questions
Q. What are the common synthetic routes for preparing 1-bromo-6,6-dimethyl-2-ene-4-yne-heptane, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves bromination of a precursor alkene-yne structure. Radical bromination using N-bromosuccinimide (NBS) under UV light or electrophilic addition of HBr in the presence of peroxides are viable routes. Key parameters include low temperatures (to suppress polymerization) and non-polar solvents (e.g., dichloromethane). Yield optimization requires stoichiometric control and purification via column chromatography with silica gel. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer: Use a combination of ¹H/¹³C NMR to identify alkene (δ 5–6 ppm) and alkyne (δ 2–3 ppm) protons, IR spectroscopy to confirm C≡C stretches (~2100 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation. X-ray crystallography resolves stereochemical ambiguities in crystalline derivatives, while gas chromatography (GC) monitors purity during synthesis .
Q. What reaction mechanisms dominate when this compound undergoes nucleophilic substitution?
- Methodological Answer: Steric hindrance from the dimethyl groups may favor an SN2 mechanism if the brominated carbon is accessible. Competing pathways, such as allylic substitution or radical mechanisms, can arise under UV light. Kinetic isotope effect (KIE) studies and computational modeling (DFT) help distinguish between mechanisms .
Advanced Questions
Q. How can researchers address contradictory data regarding the biological activity of this compound in different assay systems?
- Methodological Answer: Discrepancies may stem from metabolic instability or assay-specific interference. Conduct orthogonal assays (e.g., enzymatic vs. cell-based) and structure-activity relationship (SAR) studies with halogen-substituted analogs. Isotopic labeling (e.g., ¹⁴C) coupled with LC-MS/MS quantifies metabolite formation, while molecular docking predicts target interactions .
Q. What strategies optimize regioselectivity in [2+2] cycloaddition reactions involving the ene-yne system of this compound?
- Methodological Answer: Use transition metal catalysts (e.g., Ru complexes) to direct orbital alignment. Solvent polarity (e.g., DMF) stabilizes dipolar intermediates. Monitor conjugation effects via UV-Vis spectroscopy , and employ density functional theory (DFT) to model transition states and predict regiochemical outcomes .
Q. What advanced purification techniques are required when dealing with stereoisomeric byproducts formed during alkyne functionalization?
- Methodological Answer: Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) separates enantiomers. Optimize mobile phases (hexane/isopropanol gradients) and use chiral GC-MS for real-time monitoring. Upstream asymmetric catalysis with chiral ligands (e.g., BINAP) minimizes byproduct formation .
Q. How does the electron-deficient nature of the bromine-bearing carbon influence cross-coupling reactions with palladium catalysts?
- Methodological Answer: Bromine’s electron-withdrawing effect accelerates oxidative addition to Pd(0). Screen ligands (e.g., XPhos vs. SPhos) to modulate catalytic efficiency. Hammett studies with para-substituted analogs quantify electronic effects. Characterize Pd intermediates via ³¹P NMR to track catalytic cycle progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
